molecular formula C21H22ClN3O B2441541 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 786674-02-0

9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B2441541
CAS No.: 786674-02-0
M. Wt: 367.88
InChI Key: ATPKFVDPYUCYCX-UHFFFAOYSA-N
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Description

9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a useful research compound. Its molecular formula is C21H22ClN3O and its molecular weight is 367.88. The purity is usually 95%.
BenchChem offers high-quality 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-chloro-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-24-11-9-21(10-12-24)25-19(17-13-16(22)7-8-20(17)26-21)14-18(23-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPKFVDPYUCYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a novel heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzoxazines and pyrazoles, known for their diverse biological activities. Its structure features a spirocyclic framework, which is significant for its interaction with various biological targets. The presence of the chloro and methyl substituents enhances its lipophilicity and may influence its binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzoxazines can induce apoptosis in colon cancer cells by activating autophagic pathways . The mechanism involves disrupting microtubule dynamics and inhibiting survival pathways such as PI3K/Akt signaling .
  • Pro-apoptotic Activity : Research indicates that compounds like PBOX-6, which share structural similarities with our compound of interest, can activate autophagic flux as a survival mechanism in cancer cells. This suggests that 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro may also exploit similar pathways to exert its effects .

Neuroprotective Effects

Another area of exploration is the neuroprotective activity of benzoxazine derivatives:

  • Mechanism of Action : Compounds like HSB-13 have shown protective effects in models of neurodegeneration by inhibiting key kinases involved in apoptosis. This suggests that 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro may similarly modulate neuroprotective pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Chloro groupIncreases lipophilicity and potential receptor binding
Methyl groupEnhances stability and possibly increases bioavailability
Phenyl ringProvides π-π stacking interactions with target proteins

The presence of specific functional groups can significantly influence the binding affinity and selectivity towards biological targets.

Study 1: Cytotoxicity Assessment

In a recent study assessing various derivatives, it was found that compounds structurally related to 9'-Chloro-1-methyl-2'-phenyl exhibited IC50 values in the low micromolar range against colon cancer cell lines. The results indicated that modifying substituents could enhance or diminish activity, emphasizing the importance of SAR analysis .

Study 2: Neuroprotection in Animal Models

In animal models simulating Huntington's disease, compounds with similar scaffolds demonstrated reduced neurodegeneration and improved behavioral outcomes. These findings suggest that 9'-Chloro-1-methyl-2'-phenyl may offer neuroprotective benefits through modulation of apoptotic pathways .

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